![molecular formula C14H14N2O3 B2831131 (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid CAS No. 1095913-20-4](/img/structure/B2831131.png)
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid
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Description
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-466722 is a potent inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in a variety of cellular processes, including glycogen synthesis, cell differentiation, and gene expression.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated various synthetic routes and chemical properties of compounds structurally related to "(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid." For example, studies have detailed the synthesis of cyclopropene and cyclopropane derivatives that could inhibit mycolic acid biosynthesis, a crucial component in the cell walls of mycobacteria, suggesting potential antimicrobial applications (Hartmann et al., 1994). Additionally, research into the synthesis of pyrrolo[2,1-c][1,4]oxazine derivatives from morpholine reactions has been reported, indicating the versatility of morpholine-containing compounds in synthesizing heterocyclic structures with potential biological activity (Tret’yakov et al., 2020).
Biochemical Applications
Compounds related to "(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid" have found applications in biochemical research. For instance, fluorescein-based dyes derivatized with morpholine structures have been developed for sensing biological Zn(II), demonstrating significant potential in biological imaging and metal ion detection (Nolan et al., 2005).
Materials Science
In the field of materials science, morpholine derivatives have been utilized in the synthesis of zinc metalloporphyrins for efficient light harvesting in dye-sensitized solar cells. These studies illustrate the role of morpholine-containing compounds in developing renewable energy technologies (Wang et al., 2005).
properties
IUPAC Name |
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-10-12(14(17)18)9-11-1-3-13(4-2-11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGRTFSVKFEGGE-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid | |
CAS RN |
1095913-20-4 |
Source
|
Record name | 2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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